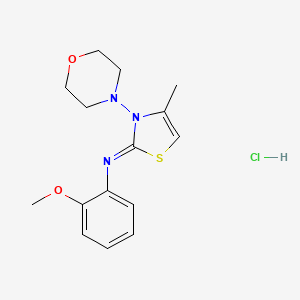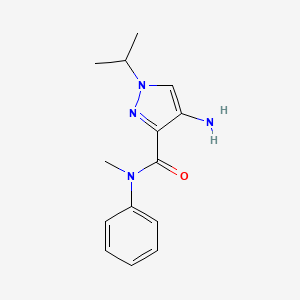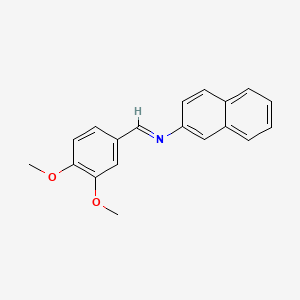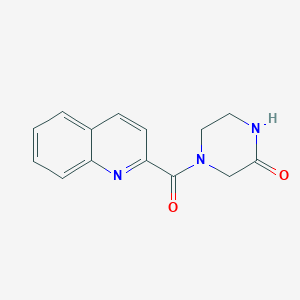
(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O2S and its molecular weight is 341.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optimization of Kinase Inhibitors : Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. They experimented with various analogues and discovered that specific substitutions led to increased inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Novel Antimicrobial Quinazolinone Derivatives : Habib et al. (2013) synthesized novel quinazolinone derivatives, reacting them with primary aromatic amines and heterocyclic amines, including aniline, and evaluated their antimicrobial activity. This study demonstrates the synthesis process and potential antimicrobial applications of these compounds (Habib et al., 2013).
Apoptosis-Inducing Agents : Sirisoma et al. (2008) identified a series of 4-anilinoquinazolines as inducers of apoptosis, discussing the discovery of a specific compound as a highly active inducer of apoptosis and as a potent inhibitor of cell proliferation in cancer cells. This research contributes to understanding the potential of similar compounds in cancer treatment (Sirisoma et al., 2008).
Crystal Structures of Thiazolidin Derivatives : Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, comparing them with related structures. This study offers insights into the molecular structure of similar compounds (Galushchinskiy et al., 2017).
Iodine-Mediated Oxidative Cross-Coupling : Rahim et al. (2018) demonstrated iodine-promoted oxidative C-H/C-H cross-coupling of unprotected anilines and 2-methylquinoline, providing a site-selective approach for the synthesis of free amino groups containing methanones. This study is significant for the synthesis of similar molecular structures (Rahim et al., 2018).
Tubulin Polymerization Inhibitors : Minegishi et al. (2015) found that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was a promising antiproliferative agent toward human cancer cells, acting as a tubulin polymerization inhibitor. This research adds to the understanding of antiproliferative agents in cancer treatment (Minegishi et al., 2015).
Rhodacyanine Dyes as Antitumor Agents : Kawakami et al. (1998) synthesized and evaluated rhodacyanine dyes as novel antitumor agents. The study focused on the structure-activity relationship of these compounds, leading to the identification of effective compounds for clinical trials in the treatment of solid tumors (Kawakami et al., 1998).
Apoptosis Induction and Anticancer Properties : Sirisoma et al. (2009) continued their study on 4-anilinoquinazolines, leading to the identification of a compound as a potent apoptosis inducer and an efficacious anticancer agent. This research contributes to the development of anticancer agents (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-12-11-21-15(18(12)17-7-9-20-10-8-17)16-13-5-3-4-6-14(13)19-2;/h3-6,11H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHBENSMORUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2OC)N1N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)


![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)
![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)

![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)
![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)

![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)